molecular formula C7H15ClF3NO B1419268 (3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride CAS No. 1171876-76-8

(3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride

Cat. No.: B1419268
CAS No.: 1171876-76-8
M. Wt: 221.65 g/mol
InChI Key: HZAZXQWTYAGIMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride is a chemical compound with the molecular formula C7H15ClF3NO It is characterized by the presence of both ethoxy and trifluoroethyl groups attached to an amine, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride typically involves the reaction of 3-ethoxypropylamine with 2,2,2-trifluoroethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Solvent recovery and recycling are also important considerations to minimize waste and reduce production costs.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the ethoxy or trifluoroethyl groups can be replaced by other nucleophiles.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding nitroso or nitro compounds, while reduction can lead to the formation of secondary or tertiary amines.

    Addition Reactions: The compound can participate in addition reactions with electrophiles, particularly at the amine group.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium azide (NaN3), thiols (RSH).

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted amines can be formed.

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Secondary and tertiary amines.

Scientific Research Applications

(3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride has diverse applications in scientific research:

    Biology: Investigated for its potential as a bioisostere in drug design, where the trifluoroethyl group can mimic other functional groups.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the development of novel materials with specific chemical properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride depends on its interaction with molecular targets. The trifluoroethyl group can enhance the lipophilicity and metabolic stability of compounds, potentially affecting their bioavailability and interaction with biological targets. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

    (3-Ethoxypropyl)amine: Lacks the trifluoroethyl group, making it less lipophilic and potentially less stable.

    (2,2,2-Trifluoroethyl)amine: Lacks the ethoxypropyl group, which may reduce its versatility in synthetic applications.

    (3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine: The free base form without the hydrochloride salt.

Uniqueness: (3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride is unique due to the combination of ethoxy and trifluoroethyl groups, which confer distinct chemical properties such as increased lipophilicity, metabolic stability, and versatility in synthetic applications. This makes it a valuable compound in various fields of research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in their work, leading to advancements in chemistry, biology, medicine, and industrial applications.

Properties

IUPAC Name

3-ethoxy-N-(2,2,2-trifluoroethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F3NO.ClH/c1-2-12-5-3-4-11-6-7(8,9)10;/h11H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAZXQWTYAGIMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride
Reactant of Route 3
Reactant of Route 3
(3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride
Reactant of Route 4
Reactant of Route 4
(3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride
Reactant of Route 5
Reactant of Route 5
(3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride
Reactant of Route 6
Reactant of Route 6
(3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.